D-Glucitol pentalaurate
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Overview
Description
D-Glucitol pentalaurate: is a chemical compound with the molecular formula C66H124O11 This compound is known for its amphiphilic properties, making it useful in various applications, particularly in the field of nanotechnology and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: D-Glucitol pentalaurate can be synthesized through esterification reactions. The process typically involves the reaction of D-glucitol with lauric acid in the presence of a catalyst. Common catalysts used include sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of immobilized enzymes, such as Candida antarctica lipase, has also been explored for a more environmentally friendly synthesis .
Chemical Reactions Analysis
Types of Reactions: D-Glucitol pentalaurate undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield D-glucitol and lauric acid.
Oxidation: The primary alcohol groups in D-glucitol can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate.
Substitution: The ester groups can be substituted with other acyl groups through transesterification reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Substitution: Catalysts like sodium methoxide (NaOCH3) for transesterification.
Major Products:
Hydrolysis: D-glucitol and lauric acid.
Oxidation: D-glucitol derivatives with carboxylic acid groups.
Substitution: Various esters depending on the acyl group used.
Scientific Research Applications
D-Glucitol pentalaurate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifier in various chemical formulations.
Biology: Employed in the preparation of biocompatible nanocarriers for drug delivery systems.
Medicine: Investigated for its potential in creating stable emulsions for pharmaceutical formulations.
Industry: Utilized in the production of biodegradable polymers and as a component in cosmetic formulations
Mechanism of Action
The mechanism of action of D-Glucitol pentalaurate is primarily based on its amphiphilic nature. The hydrophilic D-glucitol core and hydrophobic lauric acid chains allow it to self-assemble into micelles or vesicles in aqueous solutions. This property is exploited in drug delivery systems where the compound can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability .
Comparison with Similar Compounds
D-Glucitol tetraoleate: Another ester of D-glucitol with oleic acid.
D-Glucitol pentaacetate: An ester of D-glucitol with acetic acid.
D-Glucitol pentastearate: An ester of D-glucitol with stearic acid.
Uniqueness: D-Glucitol pentalaurate is unique due to its specific combination of hydrophilic and hydrophobic properties, making it particularly effective in forming stable emulsions and nanocarriers. Its biodegradability and biocompatibility further enhance its appeal for medical and industrial applications .
Properties
CAS No. |
94031-16-0 |
---|---|
Molecular Formula |
C66H124O11 |
Molecular Weight |
1093.7 g/mol |
IUPAC Name |
[(2S,3R,4R,5R)-2,3,4,5-tetra(dodecanoyloxy)-6-hydroxyhexyl] dodecanoate |
InChI |
InChI=1S/C66H124O11/c1-6-11-16-21-26-31-36-41-46-51-60(68)73-57-59(75-62(70)53-48-43-38-33-28-23-18-13-8-3)66(77-64(72)55-50-45-40-35-30-25-20-15-10-5)65(76-63(71)54-49-44-39-34-29-24-19-14-9-4)58(56-67)74-61(69)52-47-42-37-32-27-22-17-12-7-2/h58-59,65-67H,6-57H2,1-5H3/t58-,59+,65-,66-/m1/s1 |
InChI Key |
IZKIAWVEBPKWDU-KMFICJIMSA-N |
Isomeric SMILES |
CCCCCCCCCCCC(=O)OC[C@@H]([C@H]([C@@H]([C@@H](CO)OC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCC(C(C(C(CO)OC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC |
Origin of Product |
United States |
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